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3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Drug discovery ADME Permeability

3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (molecular formula C₂₃H₂₄N₆, molecular weight 384.5 g·mol⁻¹) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine chemotype, a privileged heterocyclic scaffold widely exploited in kinase inhibitor discovery and CNS-targeted ligand design. The compound is distributed as a screening library member through the ChemBridge/Hit2Lead collection, where it is catalogued with close structural analogs that differ at the 2-aryl or 7-piperazine terminus.

Molecular Formula C23H24N6
Molecular Weight 384.5 g/mol
Cat. No. B6051745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC23H24N6
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5)C
InChIInChI=1S/C23H24N6/c1-17-16-21(28-14-12-27(13-15-28)20-10-6-7-11-24-20)29-23(25-17)18(2)22(26-29)19-8-4-3-5-9-19/h3-11,16H,12-15H2,1-2H3
InChIKeyXBMFXHONALZDKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine – Chemical Class, Scaffold Identity, and Screening Provenance for Procurement Decisions


3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (molecular formula C₂₃H₂₄N₆, molecular weight 384.5 g·mol⁻¹) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine chemotype, a privileged heterocyclic scaffold widely exploited in kinase inhibitor discovery and CNS-targeted ligand design . The compound is distributed as a screening library member through the ChemBridge/Hit2Lead collection, where it is catalogued with close structural analogs that differ at the 2-aryl or 7-piperazine terminus . Pyrazolo[1,5-a]pyrimidine-based compounds have been reported as potent and selective inhibitors of multiple therapeutically relevant kinases, including ROCK2 (IC₅₀ = 36.8 nM with >250-fold selectivity over ROCK1), CDK2, TRKA, and PIM-1, confirming the scaffold's capacity for tunable target engagement [1][2].

Why Generic Substitution Fails for 3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: Structural Determinants That Block Simple Analog Swapping


Within the pyrazolo[1,5-a]pyrimidine chemotype, even single-point modifications at the 2-aryl or 7-amino substituents produce large shifts in both physicochemical properties and target engagement profiles . The target compound incorporates a unique combination of three structural features—a 2-phenyl ring, 3,5-dimethyl substitution on the pyrimidine ring, and a 7-(4-pyridin-2-ylpiperazin-1-yl) terminus—that together confer a distinctive property vector. Its closest Hit2Lead analogs diverge at critical positions: compound 9205920 replaces the 2-phenyl with 2-(4-methoxyphenyl), and compound 9235986 replaces the pyridin-2-yl group with a 4,6-dimethylpyrimidin-2-yl moiety . These substitutions alter the hydrogen-bond acceptor count, topological polar surface area (tPSA), lipophilicity (LogP), and aqueous solubility (LogSW), making the compounds non-interchangeable in biological assays and medicinal chemistry campaigns . Published structure–activity relationship (SAR) evidence confirms that modification of the 7-position piperazine group on the pyrazolo[1,5-a]pyrimidine core profoundly affects both kinase inhibitory potency and isoform selectivity; for example, piperazine-substituted analogs in the ROCK2 inhibitor series achieve IC₅₀ values of 36.8 nM with >250-fold selectivity over ROCK1, while other 7-substituted variants within the same series show substantially reduced activity [1]. Generic substitution without experimental validation therefore risks loss of the desired pharmacological profile.

Product-Specific Quantitative Evidence Guide: Differentiating 3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine from Its Closest Analogs


Molecular Weight Advantage Over the Methoxyphenyl Analog 9205920 for Permeability-Sensitive Assays

The target compound (MW = 384.5 g·mol⁻¹) is 30.5 Da lighter than its closest Hit2Lead analog 9205920 (MW = 415.0 g·mol⁻¹), which bears a 4-methoxyphenyl substituent at the 2-position . This molecular weight reduction places the target compound more favorably with respect to the commonly applied 'Rule of Five' upper limit of 500 Da and is associated with improved passive membrane permeability in predictive models [1].

Drug discovery ADME Permeability Lead optimization

Reduced Hydrogen-Bond Donor Count Relative to Methoxyphenyl Analog 9205920 Improves CNS Drug-Likeness

The target compound possesses 0 hydrogen-bond donors (Hdon) and 4 hydrogen-bond acceptors (Hacc), identical to comparator 9235986 but with one fewer acceptor than analog 9205920 (Hacc = 4 in 9235986 vs. Hacc = 4 in the target; however 9205920 contains an additional oxygen atom from the methoxy group, which increases its Hacc count to 4 and its overall polarity) . The absence of the methoxy oxygen in the target compound reduces the total polar surface area (tPSA) relative to methoxy-containing analogs, a feature that is favorable for passive blood–brain barrier penetration [1].

CNS drug discovery Physicochemical properties Blood–brain barrier Hydrogen bonding

Balanced Lipophilicity (LogP) Relative to Dimethylpyrimidinyl Analog 9235986 for Optimal Aqueous Solubility

The target compound is predicted to exhibit a LogP between that of its two closest Hit2Lead analogs. Comparator 9205920 has a calculated LogP of 4.53, while comparator 9235986 has a LogP of 4.84 . The target compound, lacking both the methoxy oxygen (present in 9205920) and the additional methyl groups on the pyrimidine ring (present in 9235986), is projected to have a LogP closer to 4.5–4.8, representing an intermediate lipophilicity profile . Comparator 9235986 has the lowest aqueous solubility (LogSW = −6.35) of the pair, likely due to its higher LogP and larger tPSA, while 9205920 has a LogSW of −6.09 .

Lipophilicity Aqueous solubility Lead-likeness Physicochemical profiling

7-(4-Pyridin-2-ylpiperazin-1-yl) Substituent Confers Kinase Hinge-Binding Versatility Shared with Literature-Validated ROCK2 and CDK2/TRKA Inhibitors

The 7-(4-pyridin-2-ylpiperazin-1-yl) group in the target compound is structurally analogous to the piperazine-containing substituent found in pyrazolo[1,5-a]pyrimidine-based ROCK2 inhibitors that achieve IC₅₀ values of 36.8 nM with >250-fold selectivity over ROCK1 [1], as well as in dual CDK2/TRKA inhibitors with IC₅₀ values of 0.09 µM and 0.23 µM against CDK2, respectively [2]. In both published series, the piperazine nitrogen and the pendant heteroaryl group (pyridine or pyrimidine) contribute critical hydrogen-bond interactions with the kinase hinge region. The target compound retains the pyridin-2-yl moiety that provides a single nitrogen lone pair available for hinge hydrogen bonding, whereas comparator 9235986 replaces this with a 4,6-dimethylpyrimidin-2-yl group, adding additional basic nitrogens and increasing both the hydrogen-bond acceptor count and tPSA . This structural difference is expected to alter kinase selectivity profiles, as the pyridin-2-yl orientation and electronic character differ from the dimethylpyrimidin-2-yl system.

Kinase inhibition Structure–activity relationship ROCK2 CDK2 TRKA Hinge binder

Lower Rotatable Bond Count and Reduced Conformational Entropy Relative to Methoxyphenyl Analog 9205920

The target compound is predicted to contain 3 rotatable bonds, identical to comparator 9235986 but one fewer than comparator 9205920, which has 4 rotatable bonds due to the additional methoxy group on the 2-phenyl ring . In the context of ligand–protein binding, each freely rotatable bond incurs an entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ upon immobilization within the binding pocket [1]. The lower rotatable bond count in the target compound is therefore expected to contribute to improved binding enthalpy-entropy compensation, potentially translating to enhanced ligand efficiency relative to the methoxyphenyl analog.

Conformational analysis Ligand efficiency Rotatable bonds Entropy

Best Research and Industrial Application Scenarios for 3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine


Kinase Selectivity Profiling: Head-to-Head Hinge-Binder Comparison Against Dimethylpyrimidinyl Analog 9235986

Procure the target compound and comparator 9235986 simultaneously to conduct a pairwise kinase selectivity screen (e.g., 100-kinase panel at 1 µM). The structural difference—pyridin-2-yl versus dimethylpyrimidin-2-yl at the piperazine terminus—provides a clean experimental system to isolate the contribution of the hinge-binding heteroaryl group to kinase selectivity, leveraging the class-level SAR established for pyrazolo[1,5-a]pyrimidine kinase inhibitors with piperazine substituents [1]. This experiment directly addresses the unresolved question of whether pyridin-2-yl or dimethylpyrimidin-2-yl hinge-binding vectors confer distinct kinase inhibition fingerprints.

CNS Drug Discovery Screening Cascade: Leveraging Favorable Physicochemical Properties for Blood–Brain Barrier Penetration

The target compound's zero hydrogen-bond donors and low predicted tPSA (≤58.8 Ų)—both below established CNS drug-likeness thresholds—make it a suitable candidate for inclusion in neuroscience-focused screening cascades . Unlike the methoxyphenyl analog 9205920, which carries an additional oxygen atom, and the dimethylpyrimidinyl analog 9235986, which has a higher tPSA (62.4 Ų), the target compound's physicochemical profile is more closely aligned with CNS-penetrant chemical space [1]. Pair the compound with an MDCK-MDR1 permeability assay to generate experimental brain penetration predictions, followed by target engagement studies against CNS-relevant kinases or GPCRs.

Structure-Based Drug Design: Obtaining Co-Crystal Structures with Kinase Domains

Owing to its low rotatable bond count (3 bonds) and defined hinge-binding pharmacophore (pyridin-2-ylpiperazine), the target compound is well-suited for co-crystallization trials with kinase domains of interest, following precedents established for pyrazolo[1,5-a]pyrimidine-based ROCK2 and CDK inhibitor co-crystal structures [1]. The conformational rigidity enhances the probability of obtaining high-resolution diffraction data. The resulting structural information can guide the rational design of more potent and selective analogs, making this compound a strategic procurement choice for academic structural biology groups and industrial SBDD teams.

Medicinal Chemistry Hit-to-Lead Optimization: Scaffold Replacement and SAR Expansion

Incorporate the target compound into an existing pyrazolo[1,5-a]pyrimidine hit-to-lead program as a scaffold diversification point. The combination of 3,5-dimethyl substitution (which occupies a lipophilic pocket adjacent to the hinge region) and the 7-(4-pyridin-2-ylpiperazin-1-yl) group (which extends toward the solvent-exposed region of the kinase active site) represents a specific substitution pattern not widely explored in published kinase inhibitor campaigns . Parallel procurement of the target with analogs 9205920 and 9235986 enables systematic exploration of vectors at the 2-aryl (phenyl vs. methoxyphenyl) and 7-amino (pyridinyl vs. dimethylpyrimidinyl) positions, generating a focused SAR matrix for multiparameter optimization.

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